3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde: This intermediate is synthesized by reacting 3,5-di-tert-butylphenol with an appropriate oxidizing agent.
Condensation Reaction: The aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is then reacted with 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde in the presence of a base to form the corresponding hydrazone.
Final Product Formation: The hydrazone is further reacted with propanehydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) or nitro compounds (e.g., NO2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in materials science for enhancing the stability and performance of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling Modulation: It can modulate cell signaling pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid: Shares the hydroxyphenyl and tert-butyl groups but lacks the pyrrole and hydrazone moieties.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: An intermediate in the synthesis of the target compound, containing the hydroxyphenyl and tert-butyl groups.
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde: Another intermediate, containing the pyrrole and methylphenyl groups.
Uniqueness
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C31H41N3O2 |
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Molecular Weight |
487.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]propanamide |
InChI |
InChI=1S/C31H41N3O2/c1-20-10-13-25(14-11-20)34-21(2)16-24(22(34)3)19-32-33-28(35)15-12-23-17-26(30(4,5)6)29(36)27(18-23)31(7,8)9/h10-11,13-14,16-19,36H,12,15H2,1-9H3,(H,33,35)/b32-19+ |
InChI Key |
OYHWRMREHABHRC-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C |
Origin of Product |
United States |
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